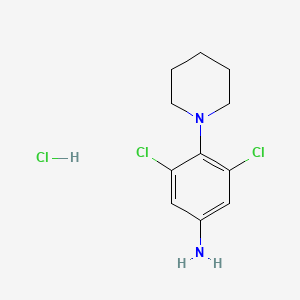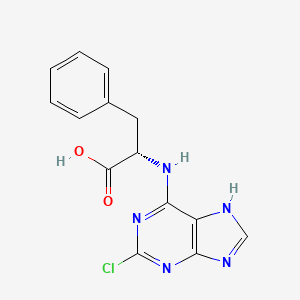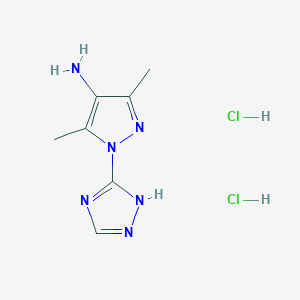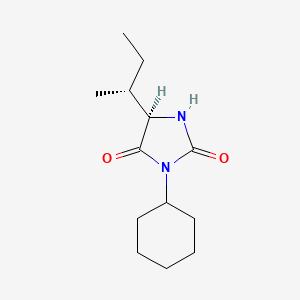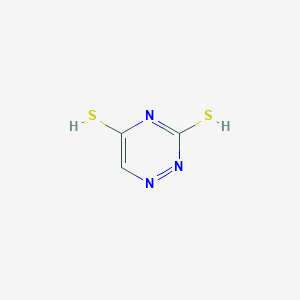![molecular formula C10H8BF3KNO B7950398 Potassium trifluoro({4-[(prop-2-yn-1-yl)carbamoyl]phenyl})boranuide](/img/structure/B7950398.png)
Potassium trifluoro({4-[(prop-2-yn-1-yl)carbamoyl]phenyl})boranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium trifluoro({4-[(prop-2-yn-1-yl)carbamoyl]phenyl})boranuide is a chemical compound with the molecular formula C10H8BF3KNO. It is known for its unique structure, which includes a trifluoroborate group and a prop-2-yn-1-ylcarbamoyl group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({4-[(prop-2-yn-1-yl)carbamoyl]phenyl})boranuide typically involves the reaction of 4-[(prop-2-yn-1-yl)carbamoyl]phenylboronic acid with potassium fluoride and a trifluoroborate source. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and reliability .
化学反応の分析
Types of Reactions
Potassium trifluoro({4-[(prop-2-yn-1-yl)carbamoyl]phenyl})boranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as halides or amines in the presence of a base.
Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate in an organic solvent.
Oxidation and Reduction Reactions: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Yield substituted phenyl derivatives.
Coupling Reactions: Produce biaryl compounds.
Oxidation and Reduction Reactions: Result in oxidized or reduced forms of the original compound.
科学的研究の応用
Potassium trifluoro({4-[(prop-2-yn-1-yl)carbamoyl]phenyl})boranuide has several applications in scientific research:
作用機序
The mechanism of action of potassium trifluoro({4-[(prop-2-yn-1-yl)carbamoyl]phenyl})boranuide involves its ability to participate in various chemical reactions. In Suzuki-Miyaura coupling, for example, the compound acts as a boron reagent that undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and application .
類似化合物との比較
Similar Compounds
- Potassium trifluoro(prop-1-yn-1-yl)boranuide
- Potassium trifluoro(prop-2-en-1-yl)borate
- Potassium trifluoro(phenyl)borate
Uniqueness
Potassium trifluoro({4-[(prop-2-yn-1-yl)carbamoyl]phenyl})boranuide is unique due to its specific structure, which includes both a trifluoroborate group and a prop-2-yn-1-ylcarbamoyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis .
特性
IUPAC Name |
potassium;trifluoro-[4-(prop-2-ynylcarbamoyl)phenyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BF3NO.K/c1-2-7-15-10(16)8-3-5-9(6-4-8)11(12,13)14;/h1,3-6H,7H2,(H,15,16);/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVRLGNAVHFYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)NCC#C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BF3KNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
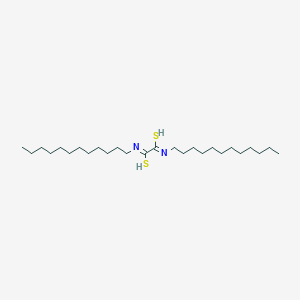
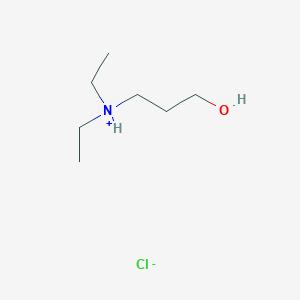
![methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate hydrochloride](/img/structure/B7950353.png)
![(2R)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B7950357.png)
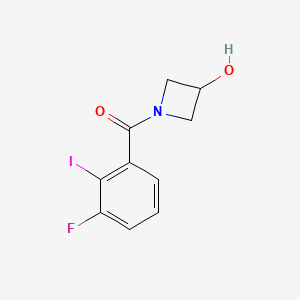
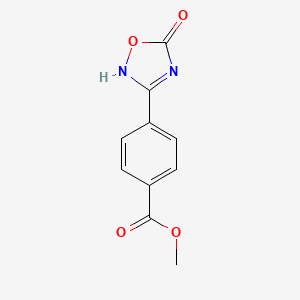
![(3Z)-3-[(2,3-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B7950369.png)
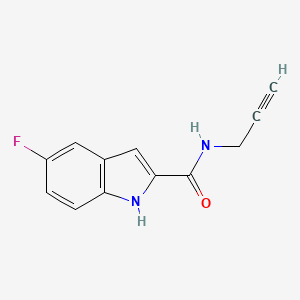
![2-(4-(2,3-Dihydro-1H-perimidin-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B7950393.png)
